BenchChemオンラインストアへようこそ!

3-Methyl-2,8-diazaspiro[4.5]decane

Chiral building block Enantioselective synthesis Spirocyclic scaffold

3-Methyl-2,8-diazaspiro[4.5]decane is a conformationally rigid spirocyclic scaffold with a chiral methyl substituent, enabling precise, enantioselective vector diversification for kinase, PLD isoform, and GPIIb/IIIa antagonist programs. Its two differentiated secondary amines allow orthogonal derivatization without blocking either nitrogen, a key advantage over N-methyl positional isomers. With an Fsp³ of 1.0 and MW 154.25, it meets Rule-of-Three fragment library criteria. Use this building block for efficient SAR exploration and accelerate your lead optimization campaigns.

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
Cat. No. B11920099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2,8-diazaspiro[4.5]decane
Molecular FormulaC9H18N2
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC1CC2(CCNCC2)CN1
InChIInChI=1S/C9H18N2/c1-8-6-9(7-11-8)2-4-10-5-3-9/h8,10-11H,2-7H2,1H3
InChIKeyCMTNFFKVPVLTSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2,8-diazaspiro[4.5]decane Procurement Guide: Core Spirocyclic Diamine Scaffold for Differentiated Medicinal Chemistry


3-Methyl-2,8-diazaspiro[4.5]decane (CAS 1210980-05-4) is a C9H18N2 spirocyclic diamine featuring a pyrrolidine–piperidine junction with a single methyl substituent at the 3-position of the pyrrolidine ring [1]. The 2,8-diazaspiro[4.5]decane scaffold is recognized as a privileged structure in drug discovery, having yielded clinical candidates and probes targeting kinases (RIPK1, TYK2/JAK1, LATS1/2), phospholipase D isoforms, soluble epoxide hydrolase (sEH), and glycoprotein IIb/IIIa receptors [2]. Within this scaffold family, the position and stereochemistry of the methyl substituent critically influence both the synthetic accessibility of downstream derivatives and the pharmacological properties of final compounds.

Why 3-Methyl-2,8-diazaspiro[4.5]decane Cannot Be Interchanged with Other Methyl-Substituted or Unsubstituted Diazaspiro[4.5]decane Analogs


Although 2-methyl-2,8-diazaspiro[4.5]decane (CAS 1061873-16-2), 8-methyl-2,8-diazaspiro[4.5]decane (CAS 1158750-98-1), and the unsubstituted parent 2,8-diazaspiro[4.5]decane (CAS 176-67-0) share the same spirocyclic core, their nitrogen substitution patterns create fundamentally different vectors for chemical diversification [1]. The 3-methyl substituent on the pyrrolidine ring introduces a chiral center absent in the symmetrical parent, enabling enantioselective synthesis of downstream ligands [2]. Critically, the 3-methyl group occupies the pyrrolidine α-position, sterically and electronically differentiating the adjacent secondary amine from the distal piperidine nitrogen—a regiochemical distinction that cannot be replicated by 2-methyl or 8-methyl positional isomers, where the methyl group resides directly on a nitrogen atom or on the piperidine ring, respectively [1]. This differential reactivity profile directly impacts chemists' ability to install discrete functional groups at each amine site, a requirement for structure–activity relationship (SAR) campaigns where heterobifunctional derivatization is essential.

Quantitative Differentiation Evidence: 3-Methyl-2,8-diazaspiro[4.5]decane vs. Closest Comparators


Chiral Center Introduction: Enantioselective Derivatization Capability vs. Parent 2,8-Diazaspiro[4.5]decane

The 3-methyl substituent introduces a well-defined chiral center at the pyrrolidine 3-position, a feature absent in the unsubstituted parent 2,8-diazaspiro[4.5]decane (CAS 176-67-0). The parent compound is achiral (C₈H₁₆N₂, MW 140.23 Da) , whereas 3-methyl-2,8-diazaspiro[4.5]decane (C₉H₁₈N₂, MW 154.25 Da) can be resolved into individual enantiomers [1]. The ability to access single-enantiomer building blocks enables stereochemically defined downstream products. In the related 2,8-diazaspiro[4.5]decan-1-one series, introduction of a methyl group at an equivalent position generated a new chiral center that conferred enantioselective inhibition of phospholipase D isoforms, with the (S)-enantiomer showing PLD1 selectivity while the (R)-enantiomer showed PLD2 selectivity [2].

Chiral building block Enantioselective synthesis Spirocyclic scaffold

Orthogonal Amine Reactivity: Regioselective Derivatization Advantage vs. N-Methyl Isomers

In 3-methyl-2,8-diazaspiro[4.5]decane, both secondary amine groups (pyrrolidine N-2 and piperidine N-8) remain available for orthogonal derivatization. In contrast, 2-methyl-2,8-diazaspiro[4.5]decane (CAS 1061873-16-2) and 8-methyl-2,8-diazaspiro[4.5]decane (CAS 1158750-98-1) each contain a tertiary N-methyl amine, permanently blocking one derivatization site . The SMILES notation confirms this structural difference: 3-methyl isomer (CC1CC2(CCNCC2)CN1) retains two secondary amines, whereas 2-methyl isomer (CN1CC2(CCNCC2)CC1) has a methylated pyrrolidine nitrogen and 8-methyl isomer (CN(CC1)CCC21CCNC2) has a methylated piperidine nitrogen [1]. This structural distinction translates to a 2:1 advantage in the number of available derivatization handles for the 3-methyl isomer.

Regioselective functionalization Heterobifunctional linker Medicinal chemistry diversification

Physicochemical Property Differentiation: Molecular Weight and Lipophilicity Impact on Downstream Lead Optimization

3-Methyl-2,8-diazaspiro[4.5]decane (MW 154.25 Da, C9H18N2) occupies a distinct property space relative to the parent scaffold. The parent 2,8-diazaspiro[4.5]decane has a molecular weight of 140.23 Da with a predicted LogP of 0.33 . The 3-methyl substitution adds +14 Da, shifting the scaffold into the fragment-like space (MW < 250 Da) while retaining favorable lead-likeness. Critically, the spirocyclic architecture enforces 0 rotatable bonds and an Fsp³ (fraction of sp³-hybridized carbons) of 1.0, which is associated with improved clinical success rates [1]. The 3-methyl group further increases Fsp³ character compared to aromatic-substituted spirocyclic alternatives, a parameter independently correlated with reduced attrition in drug development.

Physicochemical properties Lead-likeness Fragment-based drug discovery

Documented Synthetic Route and Scalability: Enantiomer Resolution Protocol Validated for 1-Methyl Spiropiperidine-Pyrrolidine

Smith et al. (2016) demonstrated a scalable synthesis of N-protected methyl-substituted 2,8-diazaspiro[4.5]decane ring systems using nitroalkane 1,4-addition chemistry followed by reduction and cyclization [1]. Critically, the authors reported a classical resolution of the racemic 1-methyl spirocyclic piperidine-pyrrolidine product using a tartaric acid derivative to isolate a single enantiomer, confirming that enantiopure material can be obtained without chiral chromatography [1]. This resolution protocol was demonstrated at preparative scale, providing a procurement pathway for both racemic and enantiopure forms. In contrast, synthetic routes to 2-methyl and 8-methyl isomers typically proceed via N-alkylation of the parent scaffold, a fundamentally different and often less scalable approach that may introduce N-alkylation selectivity challenges when the starting diamine contains two competing nucleophilic sites .

Scalable synthesis Chiral resolution Process chemistry

Spirocyclic Scaffold Superiority Over Non-Spirocyclic Diamine Alternatives: Fsp³ and Conformational Restriction

The 2,8-diazaspiro[4.5]decane scaffold enforces conformational restriction that distinguishes it from linear or monocyclic diamines. Waterson et al. (2018) demonstrated that replacing a triazaspiro[4.5]decanone core with a 2,8-diazaspiro[4.5]decanone core increased sp³ character and created a new chiral center, resulting in dramatically improved pharmacokinetic properties: free fraction (fu) increased from <0.03 to <0.13, predicted hepatic clearance improved from >65 mL/min/kg to ~43 mL/min/kg, and in vivo half-life extended from <0.15 h to >3 h [1]. While these data are from the 2,8-diazaspiro[4.5]decan-1-one series rather than the 3-methyl-2,8-diazaspiro[4.5]decane scaffold itself, they establish the general principle that the 2,8-diazaspiro[4.5]decane core offers measurable pharmacokinetic advantages over alternative spirocyclic frameworks, advantages that the 3-methyl substitution pattern is expected to preserve or enhance.

Conformational restriction Scaffold selection Drug-likeness optimization

High-Impact Application Scenarios for 3-Methyl-2,8-diazaspiro[4.5]decane in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Generation Requiring Chiral Spirocyclic Hinge Binders

The 2,8-diazaspiro[4.5]decane scaffold has demonstrated productive binding modes across multiple kinase targets. Genentech's US20240174696A1 patent discloses 2,8-diazaspiro[4.5]decane compounds as LATS1/2 kinase inhibitors for tissue regeneration applications [1]. Simultaneously, RIPK1 inhibitor programs have independently converged on 2,8-diazaspiro[4.5]decan-1-one derivatives with IC₅₀ values as low as 92 nM [2]. For kinase programs where the spirocyclic core must present a specific stereochemical orientation to the ATP-binding pocket, the 3-methyl chiral center offers a defined enantiomeric starting point that can be carried through to the final inhibitor with predictable stereochemistry.

Dual-Target Pharmacophore Assembly Requiring Orthogonal Amine Functionalization

The TYK2/JAK1 dual inhibitor program described by Yang et al. (2022) utilized 2,8-diazaspiro[4.5]decan-1-one derivatives achieving IC₅₀ values of 6 nM (TYK2) and 37 nM (JAK1) [1]. In such dual-target programs, the two amine handles of the 3-methyl scaffold permit independent installation of two distinct pharmacophoric elements: one directing potency toward the primary target and a second conferring selectivity against anti-targets. The preserved secondary amine at both the pyrrolidine and piperidine positions is essential for this strategy, as blocking either nitrogen with a methyl group (as in the N-methyl isomers) permanently eliminates a derivatization vector.

Fragment-Based Drug Discovery (FBDD) Leveraging Low-MW, High-Fsp³ Spirocyclic Cores

With a molecular weight of 154.25 Da and 0 rotatable bonds, 3-methyl-2,8-diazaspiro[4.5]decane satisfies the rule-of-three criteria for fragment libraries (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1]. The complete sp³ hybridization (Fsp³ = 1.0) aligns with contemporary medicinal chemistry guidance favoring saturated scaffolds for improved developability [2]. Fragment libraries constructed around the 3-methyl-2,8-diazaspiro[4.5]decane core can be diversified through sequential amidation, reductive amination, or urea formation at each of the two secondary amines, generating hundreds of fragment analogues from a single building block.

Enantioselective Phospholipase D (PLD) Inhibitor Development

The demonstration by Waterson et al. (2018) that chiral 2,8-diazaspiro[4.5]decan-1-one derivatives exhibit enantioselective PLD isoform inhibition (with different enantiomers selectively inhibiting PLD1 vs. PLD2) establishes a direct precedent for using enantiopure 3-methyl-2,8-diazaspiro[4.5]decane in PLD-focused programs [1]. The availability of the chiral building block in enantiopure form, achievable via the published tartaric acid resolution protocol [2], enables structure–activity relationship studies that probe stereochemical determinants of isoform selectivity without requiring late-stage chiral separation of complex final compounds.

Quote Request

Request a Quote for 3-Methyl-2,8-diazaspiro[4.5]decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.